N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features an indole and pyrazole moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of both indole and pyrazole rings in this compound suggests potential for diverse biological and pharmacological applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-17(18-5-3-4-6-19(18)24-15)7-11-22-21(27)26-13-9-16(10-14-26)20-8-12-23-25(20)2/h3-6,8,12,16,24H,7,9-11,13-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUWVZHPDTWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)N3CCC(CC3)C4=CC=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrazole ring, and finally, the coupling of these intermediates with a piperidine derivative.
Pyrazole Synthesis: The pyrazole ring can be formed through a condensation reaction involving hydrazine and a 1,3-diketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogens (e.g., bromine), sulfonyl chlorides (e.g., tosyl chloride)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced indole or pyrazole derivatives
Substitution: Halogenated or sulfonated indole derivatives
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpyrazole-3-carboxamide: Similar structure with hydroxyl substitution on the indole ring.
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxylate: Ester derivative with similar core structure.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is unique due to its specific combination of indole and pyrazole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
